D-Ribono-1,4-lactone

Catalog No.
S1482186
CAS No.
5336-08-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Ribono-1,4-lactone

CAS Number

5336-08-3

Product Name

D-Ribono-1,4-lactone

IUPAC Name

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1

InChI Key

CUOKHACJLGPRHD-BXXZVTAOSA-N

SMILES

C(C1C(C(C(=O)O1)O)O)O

Synonyms

D-(+)-Ribonic Acid γ-Lactone; D-(+)-Ribonolactone; D-Ribono-1,4-lactone; NSC 1031;

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O

Building Block for C-Nucleosides

D-RBL serves as a crucial building block for the synthesis of C-nucleosides, a class of modified nucleosides where the sugar (ribose or deoxyribose) is linked to the nucleobase through a carbon atom instead of the usual glycosidic bond. C-nucleosides have attracted significant research due to their potential antiviral properties. For instance, Remdesivir, a drug used to treat COVID-19, is a C-nucleoside derived from D-RBL ().

Understanding Carbohydrate Ring Rearrangements

Studies on D-RBL can contribute to a better understanding of carbohydrate ring rearrangements, a crucial aspect of carbohydrate chemistry. These rearrangements can occur during various synthetic processes and impact the final product's structure and function. Research on D-RBL, particularly using techniques like nuclear magnetic resonance (NMR) spectroscopy, helps in identifying and characterizing these rearrangements, leading to improved synthetic strategies for complex carbohydrate molecules ().

D-Ribono-1,4-lactone is a cyclic ester formed from D-ribonic acid, a pentose sugar with five carbon atoms. It is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms. This analysis focuses on the D-enantiomer, denoted by the (+) sign, which is the more commonly occurring form.

D-Ribono-1,4-lactone is of interest in scientific research due to its structural similarity to ribose, a vital component of RNA (ribonucleic acid). Ribose plays a crucial role in protein synthesis and cellular function. Understanding the properties of D-Ribono-1,4-lactone can provide insights into the behavior of ribose and potentially lead to the development of novel drugs or therapeutic agents [].


Molecular Structure Analysis

D-Ribono-1,4-lactone possesses a five-membered ring structure with four carbon atoms and one oxygen atom. The hydroxyl groups (OH) and a hydrogen atom are attached to the remaining carbon atoms. The key features of its structure include:

  • Chirality: The presence of a chiral carbon atom (C4) gives rise to two enantiomers (D and L).
  • Hydrogen bonding: The hydroxyl groups can participate in hydrogen bonding, which influences its solubility and interactions with other molecules [].
  • Cyclic ester: The ester linkage between the carbonyl group (C=O) and the hydroxyl group creates a closed-ring structure.

Chemical Reactions Analysis

Several chemical reactions involving D-Ribono-1,4-lactone are relevant to scientific research:

  • Hydrolysis: D-Ribono-1,4-lactone can undergo hydrolysis (reaction with water) to regenerate D-ribonic acid [].
C5H8O5 (D-Ribono-1,4-lactone) + H2O -> C5H10O6 (D-Ribonic acid)
  • Derivatization: The hydroxyl groups can be derivatized with various functional groups to create modified forms of D-Ribono-1,4-lactone with specific properties [].

Physical And Chemical Properties Analysis

  • Solid at room temperature: Similar to other lactones with a similar structure.
  • Water-soluble: Due to the presence of multiple hydroxyl groups.
  • Relatively stable: The cyclic ester linkage is generally stable under physiological conditions.

The specific mechanism of action of D-Ribono-1,4-lactone is not fully understood. However, due to its structural similarity to ribose, it is hypothesized to interact with enzymes or receptors involved in RNA metabolism. Further research is needed to elucidate its potential biological effects [].

Physical Description

Solid

XLogP3

-1.4

Melting Point

83-85°C

UNII

64E63NC231

Other CAS

5336-08-3

Wikipedia

Ribonolactone

Use Classification

Cosmetics -> Humectant

Dates

Modify: 2023-08-15

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